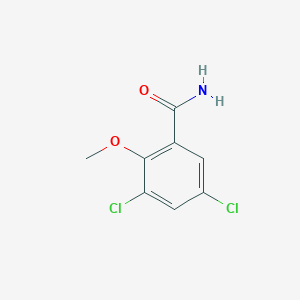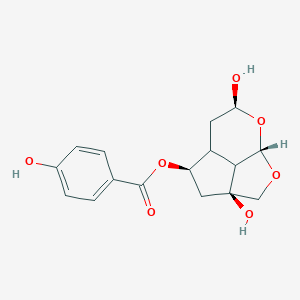
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a derivative of phenothiazine, a heterocyclic compound that has been found to exhibit several pharmacological properties. TFP has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone is complex and involves multiple pathways. It has been found to interact with various proteins and enzymes in the body, including ion channels, receptors, and enzymes involved in oxidative stress. 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. It has also been found to interact with G protein-coupled receptors, which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has been found to exhibit several biochemical and physiological effects. It has been found to exhibit antipsychotic activity by inhibiting the activity of dopamine receptors in the brain. 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has been found to exhibit antioxidant activity by scavenging reactive oxygen species and inhibiting lipid peroxidation. 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has also been found to exhibit analgesic activity by inhibiting the activity of voltage-gated sodium channels.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized using simple methods. 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has been found to exhibit several pharmacological properties, making it a useful tool for studying various physiological processes. However, 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone also has some limitations. It is a relatively new compound, and its long-term effects on the body are not yet known. 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone research. One direction is to study its effects on ion channels and receptors in the nervous system. 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has been found to exhibit activity on several ion channels and receptors, making it a potential tool for studying the structure and function of these proteins. Another direction is to study its effects on oxidative stress and inflammation. 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has been found to exhibit antioxidant and anti-inflammatory activity, making it a potential therapeutic agent for various diseases. Finally, future research can focus on developing new methods for synthesizing 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone and improving its solubility in water.
Synthesemethoden
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-trifluoromethylphenothiazine with 4-methylpiperazine in the presence of acetic anhydride and triethylamine. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Other methods involve the use of different reagents and solvents, but the basic reaction mechanism remains the same.
Wissenschaftliche Forschungsanwendungen
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has been used in various scientific research studies due to its unique properties. It has been found to exhibit antipsychotic, anti-inflammatory, and antioxidant activities. 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has also been used as a fluorescent probe to study the binding properties of proteins and DNA. It has been found to bind to the DNA minor groove and inhibit the activity of DNA-binding proteins. 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has also been used to study the structure and function of ion channels and receptors in the nervous system.
Eigenschaften
Produktname |
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone |
|---|---|
Molekularformel |
C20H20F3N3OS |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
2-(4-methylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C20H20F3N3OS/c1-24-8-10-25(11-9-24)13-19(27)26-15-4-2-3-5-17(15)28-18-7-6-14(12-16(18)26)20(21,22)23/h2-7,12H,8-11,13H2,1H3 |
InChI-Schlüssel |
LJMNIRFVWJVEFD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Kanonische SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)






![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)

![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)



